Baciphelacin

Translation Inhibition Antiparasitic Eukaryotic Selectivity

Baciphelacin (CAS 57765-71-6), the founding amicoumacin, is the only isocoumarin antibiotic selectively inhibiting eukaryotic translation (IC50 ~100 nM HeLa cells) with zero activity against E. coli or S. cerevisiae protein synthesis. Its unique 5-amino-3,4-dihydroxyheptanamide side chain drives target engagement not replicated by other amicoumacins. Documented Class C β-lactamase inhibition (IC50 4.2 μM), antileukemic P-388 activity, and anti-NDV properties further differentiate it. Generic amicoumacin substitution is scientifically unsound due to SAR divergence. Essential for eukaryotic translation studies, β-lactamase probe development, and anticancer SAR.

Molecular Formula C22H34N2O6
Molecular Weight 422.5 g/mol
CAS No. 57765-71-6
Cat. No. B1221959
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBaciphelacin
CAS57765-71-6
Synonymsbaciphelacin
Molecular FormulaC22H34N2O6
Molecular Weight422.5 g/mol
Structural Identifiers
SMILESCCC(C(C(C(C)C(=O)NC(CC(C)C)C1CC2=C(C(=CC=C2)O)C(=O)O1)O)O)N
InChIInChI=1S/C22H34N2O6/c1-5-14(23)20(27)19(26)12(4)21(28)24-15(9-11(2)3)17-10-13-7-6-8-16(25)18(13)22(29)30-17/h6-8,11-12,14-15,17,19-20,25-27H,5,9-10,23H2,1-4H3,(H,24,28)
InChIKeyNGHPDQGNXFFIQH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Baciphelacin (CAS 57765-71-6): A Foundational Isocoumarin Antibiotic for Eukaryotic Translation Research and Gram-Positive Antimicrobial Screening


Baciphelacin (CAS 57765-71-6), also known as Antibiotic B-17, is a dihydroisocoumarin-class antibiotic first isolated from Bacillus thiaminolyticus IFO 3967/B-1-7 in 1975 [1]. It belongs to the broader amicoumacin family of isocoumarin natural products, characterized by a 3,4-dihydro-8-hydroxyisocoumarin core [2]. The compound is structurally defined as 5-amino-3,4-dihydroxy-N-[1-(8-hydroxy-1-oxo-3,4-dihydro-1H-isochromen-3-yl)-3-methylbutyl]-2-methylheptanamide, with a molecular formula of C22H34N2O6 and a molecular weight of 422.52 Da . Baciphelacin is recognized as the first structurally characterized member of the amicoumacin class, establishing the foundational scaffold for over 30 subsequently discovered analogs [2].

Baciphelacin (CAS 57765-71-6) Procurement: Why Generic Isocoumarin Substitution Fails


Procurement of a generic 'amicoumacin' or 'isocoumarin' antibiotic as a substitute for Baciphelacin is scientifically unsound due to profound structure-activity relationship (SAR) divergence within this class. Baciphelacin exhibits a unique species-selectivity profile—potently inhibiting eukaryotic translation in mammalian cells while being completely inactive against prokaryotic (E. coli) and fungal (S. cerevisiae) protein synthesis [1]. This stands in stark contrast to many amicoumacin analogs like Amicoumacin A and Y-05460M-A, which demonstrate robust anti-MRSA antibacterial activity via different mechanisms [2]. The hydroxy amino acid side chain composition, specifically the presence of the 5-amino-3,4-dihydroxyheptanamide moiety in Baciphelacin, critically dictates both biological target engagement and spectrum of activity. Consequently, the experimental or industrial outcome is inextricably linked to the exact side-chain stereochemistry and functionalization of the Baciphelacin molecule, precluding reliable performance extrapolation from structurally related but functionally distinct amicoumacins.

Baciphelacin (CAS 57765-71-6) Quantitative Evidence: Differential Performance Against Comparators


Baciphelacin Eukaryotic Translation Inhibition: Species-Specific Selectivity vs. Amicoumacin Antibiotics

Baciphelacin exhibits potent and selective inhibition of eukaryotic protein synthesis (IC50 ≈ 100 nM in intact HeLa cells), while demonstrating a complete lack of activity against prokaryotic (E. coli) and fungal (S. cerevisiae) translational machinery. This contrasts sharply with typical amicoumacin antibiotics like Amicoumacin A, which primarily target Gram-positive bacteria including MRSA, and show no reported selective eukaryotic translation inhibition [1]. The protozoan Trypanosoma brucei is also susceptible, indicating a broader eukaryotic spectrum not shared by antibacterial-focused amicoumacins [2].

Translation Inhibition Antiparasitic Eukaryotic Selectivity Mechanism of Action

Baciphelacin Antimicrobial Spectrum: Gram-Positive Bias with Eukaryotic Selectivity

Baciphelacin demonstrates antibacterial activity predominantly against Gram-positive bacteria, consistent with its classification as an amicoumacin-type antibiotic [1]. Importantly, its translation inhibition data reveals a stark selectivity boundary: it does NOT inhibit protein synthesis in the Gram-negative bacterium E. coli or the fungus S. cerevisiae [2]. This contrasts with broad-spectrum amicoumacins like Xenocoumacins, which have reported activity against Gram-negative plant pathogens. The combination of Gram-positive antibacterial action coupled with selective eukaryotic (mammalian and protozoal) translation inhibition is a unique, quantifiable differentiator for Baciphelacin.

Antibacterial Gram-positive Antimicrobial Spectrum Selectivity

Baciphelacin vs. Amicoumacin A: Divergent Cytotoxic Activity Against Leukemia Cells

Baciphelacin displays inhibitory activity against murine leukemia P-388 cells, a classic model for antineoplastic screening . In contrast, while Amicoumacin A is recognized for potent anti-MRSA and anti-inflammatory/antiulcer activities, it lacks reported direct cytotoxic activity against this specific leukemia cell line. The hydroxy amino acid side chain of Baciphelacin, distinct from the amicoumacin core modifications, appears to confer this antileukemic property not universally present in the class [1].

Antineoplastic Leukemia Cytotoxicity P-388

Baciphelacin Antiviral Activity: Newcastle Disease Virus Inhibition Not Found in Antibacterial Amicoumacins

Baciphelacin possesses the unique property of inhibiting Newcastle disease virus (NDV) [1]. This antiviral activity is not a recognized feature of the core antibacterial amicoumacins such as Amicoumacin A or B, whose reported bioactivities are centered on antibacterial (MRSA), anti-inflammatory, and antiulcer effects [2]. The presence of both antiviral and antineoplastic (P-388) activities, in addition to its translation-inhibiting properties, distinguishes Baciphelacin as a multi-functional isocoumarin.

Antiviral Newcastle Disease Virus Viral Inhibition

Baciphelacin Enzyme Inhibition: Class C β-Lactamase Activity Not Shared with Amicoumacins

Baciphelacin exhibits measurable inhibitory activity against Class C β-lactamase from Enterobacter cloacae 908R, with a reported IC50 value of 4.2 μM [1]. This enzyme inhibition property, potentially related to its β-lactam-like structural features, is not documented for classic amicoumacins like Amicoumacin A, which operate primarily via anti-MRSA mechanisms [2]. This adds another dimension of functional differentiation within the isocoumarin class.

β-Lactamase Antibiotic Resistance Enzyme Inhibition

Baciphelacin (CAS 57765-71-6) Optimal Research and Industrial Application Scenarios


Eukaryotic Translation Research: Selective Inhibition in Mammalian & Protozoal Systems

Baciphelacin is uniquely positioned as a tool compound for dissecting eukaryotic translation mechanisms. Its potent IC50 of ~100 nM in HeLa cells, combined with a complete lack of activity against E. coli and S. cerevisiae protein synthesis [1], allows researchers to selectively inhibit eukaryotic ribosomal function in mixed cultures or cell-free systems without confounding effects on prokaryotic or fungal translation. This selectivity is not shared by other amicoumacins, making Baciphelacin the optimal choice for studies on translation initiation, tRNA charging, or in systems where preserving bacterial protein synthesis is required.

Gram-Positive Antibacterial Screening with Defined Eukaryotic Counter-Screen

For laboratories screening natural products or synthetic libraries for Gram-positive antibacterial activity, Baciphelacin serves as a valuable control with a well-documented spectrum. Its activity against Gram-positive bacteria is established [1], and its defined lack of activity against Gram-negative (E. coli) and eukaryotic (S. cerevisiae) translation provides a built-in selectivity profile [2]. This allows researchers to benchmark hit compounds against a molecule with a known, narrow spectrum of activity, facilitating the identification of compounds with potentially broader or different modes of action.

Antineoplastic and Antiviral Lead Discovery in Isocoumarin Class

Baciphelacin represents a foundational scaffold for medicinal chemistry efforts targeting cancer and viral diseases. Its documented inhibitory activities against leukemia P-388 cells and Newcastle disease virus (NDV) [1] are unique within the amicoumacin family, which is primarily known for antibacterial and anti-inflammatory properties [2]. Procurement of Baciphelacin enables structure-activity relationship (SAR) studies focused on optimizing these specific antineoplastic and antiviral properties, a research avenue not accessible through the use of other amicoumacin analogs.

Biochemical Probe for β-Lactamase and Antibiotic Resistance Studies

The reported inhibitory activity of Baciphelacin against Class C β-lactamase (IC50 = 4.2 μM) [1] offers a unique application as a probe for studying this clinically relevant resistance mechanism. Given that amicoumacins like Amicoumacin A lack this property [2], Baciphelacin provides a distinct chemical entry point for investigating non-β-lactam inhibitors of β-lactamase enzymes, potentially informing the design of novel resistance-breaker combinations or standalone inhibitors.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for Baciphelacin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.